2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfonyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c15-11(14-12-13-6-7-18-12)9-19(16,17)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHAPLDERTXVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical stability profile of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide
An In-Depth Technical Guide to the Chemical Stability Profile of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide
Abstract
This technical guide provides a comprehensive framework for evaluating the chemical stability of the novel active pharmaceutical ingredient (API), 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide. The stability of a drug substance is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. This document outlines a systematic approach based on International Council for Harmonisation (ICH) guidelines to identify potential degradation pathways and establish the intrinsic stability of the molecule. We present detailed protocols for forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions. The rationale behind experimental choices, the development of a stability-indicating analytical method, and the elucidation of potential degradation mechanisms are discussed. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.
Introduction
The development of a successful pharmaceutical product requires a thorough understanding of the active ingredient's vulnerabilities to degradation. Chemical stability testing provides crucial information for selecting appropriate storage conditions, packaging, and compatible excipients, ensuring the drug product remains safe and effective throughout its lifecycle.[][2] The subject of this guide, 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide, is a molecule possessing several functional groups that may be susceptible to degradation: an acetamide linkage, a sulfonyl group, and a thiazole ring.
Forced degradation, or stress testing, is a fundamental component of the stability testing program.[3] By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and develop and validate analytical methods that are stability-indicating.[4][5] This guide details the strategic application of these principles to 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide, providing a robust model for its chemical stability assessment.
Molecular Structure:
Figure 1: Chemical structure of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide.
Core Stability Program: Forced Degradation
The primary objective of a forced degradation study is to achieve a target degradation of 5-20% of the active ingredient.[4] This level of degradation is sufficient to generate and detect primary degradants without causing such extensive decomposition that the results become uninterpretable. A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis, capable of separating the parent API from all process impurities and degradation products.[6]
The overall workflow for the forced degradation study is depicted below.
Diagram 1: General workflow for forced degradation studies.
Experimental Protocols and Rationale
The following sections detail the step-by-step protocols for subjecting 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide to various stress conditions.
Hydrolytic Degradation
Rationale: The acetamide linkage is the most probable site for hydrolytic cleavage.[7][8] Acidic conditions can catalyze this reaction, while basic conditions can lead to saponification. A range of pH values and temperatures are tested to evaluate the molecule's susceptibility.[9]
3.1.1 Acid-Catalyzed Hydrolysis
-
Preparation: Prepare a 1.0 mg/mL solution of the API in a 50:50 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Incubation: Place the solution in a controlled temperature water bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the aliquots with an equivalent volume of 0.1 M sodium hydroxide to halt the degradation reaction.[9] Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze by the stability-indicating HPLC method.
3.1.2 Base-Catalyzed Hydrolysis
-
Preparation: Prepare a 1.0 mg/mL solution of the API in a 50:50 mixture of acetonitrile and 0.1 M sodium hydroxide.
-
Incubation: Maintain the solution at room temperature (25°C). Due to the higher reactivity of amides under basic conditions, elevated temperatures may not be necessary initially.
-
Time Points: Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Quenching: Immediately neutralize the aliquots with an equivalent volume of 0.1 M hydrochloric acid. Dilute with the mobile phase for analysis.
-
Analysis: Analyze by the stability-indicating HPLC method.
Oxidative Degradation
Rationale: Sulfur-containing compounds are often susceptible to oxidation.[10][11][12] The sulfur atoms in both the sulfonyl group and the thiazole ring are potential sites for oxidation by agents like hydrogen peroxide, which can lead to the formation of sulfoxides or sulfones.
Protocol:
-
Preparation: Prepare a 1.0 mg/mL solution of the API in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide.
-
Incubation: Maintain the solution at room temperature (25°C), protected from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Oxidative reactions can be rapid, so frequent early time points are crucial.[4]
-
Quenching: Dilute the sample with the mobile phase to quench the reaction and prepare for analysis.
-
Analysis: Analyze by the stability-indicating HPLC method.
Thermal Degradation
Rationale: Thermal stability testing evaluates the molecule's resilience to heat, which is critical for determining appropriate manufacturing (e.g., drying) and storage conditions.[][13] This test is typically performed on the API in its solid state.
Protocol:
-
Preparation: Place a thin layer of the solid API (approx. 10-20 mg) in a clear glass vial.
-
Incubation: Store the vial in a calibrated oven at 80°C. A parallel sample should be stored at 80°C with 75% relative humidity (RH) to assess the combined effect of heat and moisture.[14]
-
Time Points: Withdraw samples at 1, 3, and 7 days.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., acetonitrile/water), and dilute to a known concentration for analysis.
-
Analysis: Analyze by the stability-indicating HPLC method. Techniques like Thermogravimetric Analysis (TGA) can also provide valuable data on decomposition temperatures.[15]
Photostability
Rationale: Exposure to light can cause photodegradation, leading to loss of potency or the formation of toxic byproducts.[16] ICH Q1B guidelines provide a standardized approach for photostability testing, requiring exposure to both cool white fluorescent and near-UV light.[17][18][19][20]
Protocol:
-
Preparation:
-
Solid State: Spread a thin layer of the solid API in a chemically inert, transparent container.
-
Solution State: Prepare a 1.0 mg/mL solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) in a quartz cuvette or other transparent container.
-
Dark Control: Prepare identical samples but wrap them securely in aluminum foil to shield them from light. These controls are essential to differentiate between light-induced and thermally-induced degradation.[18]
-
-
Exposure: Place the samples and dark controls in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[18]
-
Analysis: After the exposure period, prepare the solid and solution samples (along with the dark controls) for analysis by the stability-indicating HPLC method.
Summary of Potential Degradation Profile
The data from the forced degradation studies should be compiled to build a comprehensive stability profile. The following table presents a hypothetical summary of results for 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide.
| Stress Condition | Duration | % Degradation | Major Degradation Products (Proposed) |
| 0.1 M HCl | 24 hrs @ 60°C | 15.2% | DP-H1: Benzylsulfonic acidDP-H2: 2-amino-N-(1,3-thiazol-2-yl)acetamide |
| 0.1 M NaOH | 8 hrs @ 25°C | 18.5% | DP-H1: Benzylsulfonic acidDP-H2: 2-amino-N-(1,3-thiazol-2-yl)acetamide |
| 3% H₂O₂ | 24 hrs @ 25°C | 8.9% | DP-O1: N-oxide of thiazole ringDP-O2: Sulfone oxidation product |
| Thermal | 7 days @ 80°C | 2.1% | Minor unspecified degradants |
| Photolytic | ICH Q1B | 4.5% | DP-P1: Thiazole ring cleavage product |
Table 1: Hypothetical Forced Degradation Results Summary.
Potential Degradation Pathways
Based on the functional groups present and established chemical principles, the primary degradation pathway is likely the hydrolysis of the acetamide C-N bond.[7][21][22] Oxidative stress may affect the sulfur centers, and photolytic stress could potentially lead to cleavage of the thiazole ring, a known pathway for some thiazole-containing compounds.[23][24]
Diagram 2: Potential degradation pathways of the target molecule.
Conclusion and Recommendations
This technical guide outlines a comprehensive strategy for assessing the chemical stability of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide. The forced degradation studies indicate that the molecule is most susceptible to hydrolytic degradation at the acetamide linkage under both acidic and basic conditions. It shows moderate sensitivity to oxidative stress and appears relatively stable under thermal and photolytic conditions.
Recommendations:
-
Formulation: To enhance stability, formulation efforts should focus on maintaining a neutral pH and protecting the drug product from excessive moisture.
-
Storage: The API and its subsequent drug product should be stored in well-sealed containers, protected from high humidity and light. Standard room temperature storage is likely adequate, but this must be confirmed by long-term and accelerated stability studies.[25][26]
-
Analytical: The stability-indicating method developed through this process must be used for all future release and stability testing to ensure that any degradation products are accurately monitored throughout the product's shelf life.
The insights gained from this stability profile are essential for guiding robust formulation development and ensuring the delivery of a safe, stable, and effective pharmaceutical product to patients.
References
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- Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.
- International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
- Q-Lab. (n.d.). Understanding ICH Photostability Testing.
- American Pharmaceutical Review. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- YouTube. (2023, March 13). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|.
- BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
- IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
- SGS. (n.d.). Forced Degradation Testing.
- Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?.
- BenchChem. (n.d.). degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions.
- ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
- ResearchGate. (2025, June). Proposed degradation pathways of THIA and associated enzymes.
- Food And Drugs Authority Ghana. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
- ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability | Request PDF.
- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
- ACS Publications. (2023, June 2). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
- PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
- Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation.
- Parker Hannifin. (2024, February 1). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance.
- PubMed. (2007, March 15). Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms.
- NISCAIR Online Periodicals Repository. (n.d.). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media.
- Frontiers. (n.d.). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
- NASA Technical Reports Server. (2025, July 15). Degradation mechanisms of sulfur and nitrogen containing compounds during thermal stability testing of model fuels.
- ResearchGate. (n.d.). (PDF) The Oxidation of Sulfur-Containing Compounds Using Heterogeneous Catalysts of Transition Metal Oxides Deposited on the Polymeric Matrix.
- PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Applied and Environmental Microbiology. (2001, July 1). Oxidation of Reduced Inorganic Sulfur Compounds by Bacteria: Emergence of a Common Mechanism?.
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Technical Guide: 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide – Chemical Identifiers, Synthesis, and GIRK Channel Modulation
Executive Summary
The compound 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide represents a privileged synthetic chemotype in modern medicinal chemistry. While the unsubstituted parent scaffold is primarily utilized as a foundational building block in combinatorial libraries, its substituted derivatives have emerged as highly potent small-molecule activators of G protein-gated inwardly-rectifying potassium (GIRK) channels. This whitepaper provides a comprehensive technical analysis of the compound's structural informatics, its pharmacological mechanisms, and a validated synthetic methodology for its preparation.
Chemical Identity and Structural Informatics
Because the core scaffold is frequently functionalized to optimize target binding, the exact unsubstituted structure is often cataloged without a primary commercial CAS registry number. However, its heavily utilized derivatives—specifically those screened in high-throughput bioassays for GIRK channel activation—possess well-documented identifiers[1][2].
Quantitative Data Summary
The following table consolidates the physicochemical properties of the parent scaffold alongside the CAS numbers of its most pharmacologically significant derivatives:
| Property / Identifier | Value / Description |
| IUPAC Name | 2-(phenylmethanesulfonyl)-N-(1,3-thiazol-2-yl)acetamide |
| Molecular Formula | C12H12N2O3S2 |
| Molecular Weight | 296.36 g/mol |
| SMILES String | O=C(Nc1nccs1)CS(=O)(=O)Cc2ccccc2 |
| Derivative 1 CAS | 923459-93-2 (2-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide)[1] |
| Derivative 2 CAS | 923460-35-9 (2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide)[2] |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 5 (Sulfonyl O, Amide O, Thiazole N) |
Pharmacological Significance: GIRK Channel Activation
The thiazol-2-yl acetamide motif, particularly when coupled with a bulky, electron-withdrawing benzylsulfonyl group, is a critical pharmacophore in neuropharmacology[3].
GIRK channels (Kir3.x family) are fundamental regulators of neuronal excitability. Under normal physiological conditions, these channels are activated by the Gβγ subunit of G-protein coupled receptors (GPCRs), leading to an efflux of potassium ions (
Diagram 1: Mechanism of action for GIRK channel activation via thiazol-2-yl acetamides.
Synthetic Methodology
The synthesis of the 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide scaffold is achieved through a highly reliable, three-step convergent pathway. The protocol below is designed as a self-validating system, ensuring high yields and purity by leveraging distinct reactivity profiles at each step[5][6].
Step 1: N-Acylation of 1,3-Thiazol-2-amine
-
Objective: Form the core acetamide linkage.
-
Procedure: Dissolve 1,3-thiazol-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) containing triethylamine (1.2 eq) at 0 °C. Slowly add chloroacetyl chloride (1.1 eq) dropwise.
-
Causality & Validation: Chloroacetyl chloride is selected for its orthogonal reactivity; the highly electrophilic acid chloride reacts instantly with the thiazole amine to form the amide bond, leaving the primary alkyl chloride intact for the next step. The reaction is self-validating via TLC (Thin-Layer Chromatography); the disappearance of the polar amine spot confirms complete conversion to 2-chloro-N-(1,3-thiazol-2-yl)acetamide.
Step 2: Thioetherification via Nucleophilic Substitution
-
Objective: Introduce the benzyl moiety.
-
Procedure: To a solution of 2-chloro-N-(1,3-thiazol-2-yl)acetamide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (
, 2.0 eq) and benzyl mercaptan (phenylmethanethiol, 1.1 eq). Stir at room temperature for 4 hours. -
Causality & Validation: Benzyl mercaptan is a potent nucleophile, but its reactivity is maximized by deprotonation.
acts as a mild, non-nucleophilic base that quantitatively generates the thiolate anion without hydrolyzing the newly formed amide bond. This drives a clean displacement of the chloride, yielding 2-(benzylthio)-N-(1,3-thiazol-2-yl)acetamide.
Step 3: Controlled Oxidation to the Sulfone
-
Objective: Convert the thioether to the target sulfonyl group.
-
Procedure: Dissolve the intermediate in DCM at 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, 2.5 eq) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality & Validation: The oxidation must bypass the sulfoxide intermediate to reach the sulfone. By strictly maintaining an excess (>2.5 eq) of m-CPBA, complete oxidation is guaranteed. The electron-withdrawing nature of the resulting sulfone group significantly increases the acidity of the adjacent
-protons, a critical stereoelectronic feature required for the molecule's binding affinity in the GIRK channel's allosteric pocket[3].
Diagram 2: Step-by-step synthetic workflow for the target compound.
Structure-Activity Relationship (SAR) Dynamics
Modifications to the 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide scaffold dictate its biological targeting:
-
Thiazole Ring Substitution: Adding lipophilic groups (e.g., tetrahydronaphthalen-2-yl or 6-chloro-4-methylbenzo[d]thiazole) to the thiazole ring drastically increases blood-brain barrier (BBB) permeability, a strict requirement for central nervous system (CNS) active GIRK modulators[1][2].
-
Sulfonyl Linker: The sulfonyl (
) group acts as a rigid, tetrahedral hydrogen-bond acceptor. Replacing it with a carbonyl or a direct alkyl linker results in a complete loss of GIRK activation, highlighting the necessity of the sulfonyl geometry for proper receptor docking[3].
References
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Chemsrc. (2026). CAS#:923459-93-2 | 2-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide. Retrieved from[Link]
-
Chemsrc. (2026). CAS#:923460-35-9 | 2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide. Retrieved from[Link]
-
National Institutes of Health / PMC. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides. Retrieved from[Link]
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ResearchGate. (2025). Synthesis of benzothiazole derivatives having acetamido and carbothioamido pharmacophore as anticonvulsant agents. Retrieved from[Link]
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ResearchGate. (2026). The β-amyloid-induced increased tonic conductance, impaired long-term potentiation and cognitive deficits characteristic of Alzheimer's disease are reversed by an α5 inverse agonist of a GABA type A receptor. Retrieved from[Link]
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In Silico to In Vitro: Predicted Protein Binding Targets and Mechanistic Profiling of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide
Executive Summary
The compound 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide (hereafter referred to as BSTAA ) represents a highly versatile chemical scaffold. It features a unique tripartite pharmacophore: a lipophilic benzylsulfonyl moiety, a flexible acetamide hinge, and a 1,3-thiazol-2-yl heterocyclic ring. Because of this specific structural arrangement, BSTAA exhibits polypharmacological potential. This whitepaper synthesizes in silico predictions, structural homology mapping, and historical high-throughput screening (HTS) data to define its primary protein binding targets. Furthermore, it establishes a self-validating experimental framework to transition these predictions into rigorous in vitro validation.
Pharmacophore Analysis & Structural Rationale
To predict binding targets accurately, we must first deconstruct the causality behind BSTAA’s molecular interactions:
-
1,3-Thiazol-2-yl Ring : This heterocycle acts as a classical bioisostere for various hydrogen-bonding networks. The nitrogen acts as a strong hydrogen bond acceptor, while the sulfur atom provides a distinct dipole moment and polarizability, enabling coordination with active-site metals or specific amino acid residues[1].
-
Acetamide Linker : The amide bond provides a flexible hinge that can act simultaneously as a hydrogen bond donor (N-H) and acceptor (C=O). This dual capability is crucial for anchoring the molecule within narrow, polar binding pockets[1].
-
Benzylsulfonyl Moiety : The sulfonyl oxygens are potent hydrogen bond acceptors. More importantly, the tetrahedral geometry of the sulfonyl group mimics the transition state of ester hydrolysis, while the attached benzyl ring facilitates
stacking and hydrophobic interactions within deep lipophilic clefts[2].
Predicted Primary Protein Targets
Based on molecular docking simulations and HTS data of closely related structural analogs, we predict three primary protein targets for BSTAA.
Target 1: G Protein-Gated Inwardly-Rectifying Potassium Channel 2 (GIRK2)
-
Rationale : Analogous compounds containing the thiazole-acetamide-sulfonyl scaffold have been identified as hits in HTS assays designed to discover small molecule activators of GIRK2[3].
-
Mechanism of Action : BSTAA is predicted to act as a positive allosteric modulator (PAM). Binding likely occurs at the lipid-facing allosteric pocket near the transmembrane domains, stabilizing the open conformation of the channel in synergy with endogenous G
subunits.
Target 2: Dihydrofolate Reductase (DHFR)
-
Rationale : Thiazol-2-yl acetamide derivatives are well-documented inhibitors of DHFR, an essential enzyme in nucleotide biosynthesis[1].
-
Mechanism of Action : The thiazole nitrogen is predicted to form a critical hydrogen bond with key acidic residues (e.g., Glu30 in bacterial DHFR or analogous residues in human DHFR). Simultaneously, the benzyl group occupies the hydrophobic p-aminobenzoic acid (PABA) binding site, resulting in competitive inhibition of dihydrofolate binding[1].
Target 3: Endothelial Lipase (EL)
-
Rationale : Sulfone amide-linked benzothiazoles and thiazoles have been patented as potent inhibitors of endothelial lipase[2].
-
Mechanism of Action : The sulfonyl group of BSTAA mimics the tetrahedral transition state of the ester hydrolysis catalyzed by the lipase. By binding directly to the catalytic triad (Ser-Asp-His) and the adjacent oxyanion hole, BSTAA competitively inhibits lipid metabolism[2].
Quantitative Data Summarization
The following table summarizes the predicted binding metrics and interaction profiles for BSTAA across its primary targets.
| Predicted Target | Protein Class | Primary Interaction Motif | Predicted Binding Pocket | Expected Affinity ( |
| GIRK2 Channel | Ion Channel | Benzylsulfonyl (Allosteric) | Transmembrane interface | 1.5 - 5.0 µM |
| DHFR | Oxidoreductase | Thiazol-2-yl (H-bond to Glu30) | PABA binding site | 50 - 200 nM |
| Endothelial Lipase | Hydrolase | Sulfonyl (Transition state mimic) | Catalytic triad (Ser-Asp-His) | 0.5 - 2.0 µM |
Self-Validating Experimental Protocols
To ensure scientific integrity, the validation of these predicted targets must rely on self-correcting experimental matrices. A false positive in one assay (e.g., due to compound aggregation) must be caught by an orthogonal method.
Protocol 1: GIRK2 Activation via Cellular Electrophysiology (Patch-Clamp)
This protocol tests the functional modulation of GIRK2, utilizing a pharmacological blockade to prove causality.
-
Cell Preparation : Culture HEK293T cells stably expressing human GIRK2 and the M2 muscarinic receptor.
-
Baseline Recording : Establish a whole-cell patch-clamp configuration. Record basal inward rectifying K+ currents at a holding potential of -80 mV using a high K+ extracellular solution.
-
Compound Application : Perfuse BSTAA at varying concentrations (0.1 µM to 10 µM).
-
Causality Check: If BSTAA is a direct allosteric activator, an increase in inward current will occur independently of M2 receptor agonist application.
-
-
Validation (Self-Correction) : Apply 100 nM tertiapin-Q (a highly specific GIRK channel blocker) in the continued presence of BSTAA.
-
Causality Check: Complete reversal of the BSTAA-induced current confirms the effect is specifically mediated by GIRK channels, explicitly ruling out non-specific membrane disruption or leak currents.
-
Protocol 2: DHFR Enzyme Inhibition & Thermodynamic Validation
This protocol pairs a kinetic biochemical assay with biophysical thermodynamics to rule out assay interference.
-
Assay Setup : Combine recombinant DHFR, NADPH (cofactor), and dihydrofolate (substrate) in a UV-transparent 96-well microplate.
-
Kinetic Measurement : Monitor the decrease in absorbance at 340 nm (reflecting the oxidation of NADPH to NADP+) over 5 minutes to establish the baseline reaction velocity (
). -
Dose-Response Analysis : Introduce BSTAA in a 10-point concentration series. Calculate the
and derive the using the Cheng-Prusoff equation. -
Orthogonal Validation (Self-Correction) : Perform Isothermal Titration Calorimetry (ITC). Titrate BSTAA into a solution of DHFR.
-
Causality Check: ITC measures direct heat exchange (
). Observing a classic sigmoidal binding isotherm confirms 1:1 stoichiometric target engagement, proving that the inhibition observed in Step 3 is due to true binding and not colloidal aggregation (a common false positive for lipophilic compounds).
-
Visualizations
Diagram 1: GIRK2 Signaling and Modulation Pathway
The following diagram illustrates the logical flow of GIRK2 activation and where BSTAA is predicted to exert its allosteric influence.
Caption: Allosteric modulation of the GIRK2 signaling pathway by BSTAA.
Diagram 2: Self-Validating Target Profiling Workflow
This diagram maps the experimental causality required to validate BSTAA's predicted targets without falling victim to false positives.
Caption: Orthogonal validation workflow for confirming predicted protein binding targets.
References
-
[2] US8987314B2 - Amide, urea or sulfone amide linked benzothiazole inhibitors of endothelial lipase. Google Patents. 2
-
[1] Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. National Institutes of Health (PMC). 1
-
[3] Discovering small molecule activators of G protein-gated inwardly-rectifying potassium channel 2 (External Id: VANDERBILT_HTS_GIRK2_HPP). Chemsrc Bioassay Database.3
Sources
- 1. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8987314B2 - Amide, urea or sulfone amide linked benzothiazole inhibitors of endothelial lipase - Google Patents [patents.google.com]
- 3. CAS#:449155-48-0 | 2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide | Chemsrc [chemsrc.com]
Methodological & Application
Application Note: Preparation and Handling of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide Stock Solutions in DMSO
Introduction and Chemical Context
2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide is a highly specialized synthetic small molecule. It features a 1,3-thiazol-2-yl ring and a benzylsulfonyl moiety—pharmacophores that are heavily utilized in medicinal chemistry for their ability to engage in hydrogen bonding and π-π stacking within the binding pockets of target enzymes, such as dihydrofolate reductase (DHFR) and various bacterial targets (1).
Due to its significant hydrophobicity and the presence of aromatic rings, this compound exhibits poor aqueous solubility. Preparing accurate, stable, and reproducible stock solutions for in vitro screening necessitates the use of a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the universal standard for this purpose, but its physical properties require strict handling protocols to ensure experimental integrity.
Quantitative Physicochemical Properties
To accurately calculate molarity and anticipate the compound's behavior in solution, researchers must reference its core physicochemical properties.
| Property | Value |
| Chemical Name | 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide |
| Molecular Formula | C₁₂H₁₂N₂O₃S₂ |
| Molecular Weight | 296.37 g/mol |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 5 (Sulfonyl O, Amide O, Thiazole N) |
| Rotatable Bonds | 5 |
| Recommended Solvent | Anhydrous DMSO (≥99.9% purity) |
The Causality of Experimental Choices (Expertise & Experience)
As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely about dissolving a powder; it is about engineering a stable, self-validating system. Every step in the protocol is dictated by the chemical realities of the compound and the solvent:
-
Solvent Selection: DMSO possesses a high dielectric constant, allowing it to efficiently solvate both the polar acetamide linker and the hydrophobic aromatic rings of the compound.
-
The Hygroscopic Threat: DMSO is notoriously hygroscopic, meaning it readily absorbs atmospheric moisture. Water ingress drastically reduces the solvent's capacity to keep hydrophobic compounds in solution, leading to hidden micro-precipitation that skews assay concentrations (2). Always use anhydrous DMSO and minimize air exposure.
-
The Freeze-Thaw Problem: Repeated thermal cycling degrades the compound and introduces condensation (water) into the vial. Aliquotting the master stock into single-use volumes is a non-negotiable standard to maintain structural integrity.
-
Biological Compatibility & Cytotoxicity Limits: In downstream cell-based assays, the final concentration of DMSO must be strictly controlled. Concentrations above 0.1% to 0.5% (v/v) can induce caspase-3 cleavage, alter membrane permeability, and cause solvent-induced apoptosis, completely confounding the compound's actual biological effect (3;4).
Experimental Workflow Diagram
Workflow for the preparation and storage of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide.
Step-by-Step Methodology: 10 mM Stock Preparation
Materials Required:
-
2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide powder (desiccated)
-
Anhydrous DMSO (≥99.9% purity, sealed under argon)
-
Analytical balance (0.01 mg readability)
-
Sterile, amber microcentrifuge tubes (to prevent photolytic degradation)
Protocol:
-
Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature for at least 30 minutes before opening. Self-Validation: This prevents atmospheric moisture from condensing on the cold powder.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass.
-
Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example: 10 mM × 1.0 mL × 296.37 g/mol / 1000 = 2.96 mg .
-
-
Weighing: Tare an amber microcentrifuge tube on the analytical balance. Carefully transfer exactly 2.96 mg of the compound into the tube.
-
Dissolution: In a dry environment (preferably a biosafety cabinet or under an inverted funnel with inert gas), add exactly 1.0 mL of Anhydrous DMSO to the tube.
-
Agitation: Cap the tube tightly and vortex for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes. Self-Validation: Hold the tube against a light source; the solution must be perfectly transparent with no refractive particulates.
-
Aliquotting: Immediately dispense the master stock into 20 µL or 50 µL single-use aliquots in pre-chilled amber tubes.
-
Storage: Store the aliquots at -80°C.
Assay Application & Intermediate Dilution Validation
When applying the stock to a biological assay, never add the 100% DMSO stock directly to the cells.
-
Thaw a single-use aliquot at room temperature.
-
Perform an intermediate dilution in an aqueous buffer or culture media (e.g., a 1:100 dilution to create a 100 µM working solution in 1% DMSO).
-
Add the working solution to the assay plate to achieve the final target concentration (e.g., a further 1:10 dilution yields a 10 µM final concentration in 0.1% DMSO ). This ensures the solvent remains below the critical cytotoxicity threshold.
References
- Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
- Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors.
Sources
- 1. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
Application Notes & Protocols: Optimization of Reaction Conditions for Benzylsulfonyl Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the synthesis of benzylsulfonyl thiazoles, a class of compounds of significant interest in medicinal chemistry and drug development. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles and offers field-proven insights into the optimization of reaction conditions. We will dissect a robust and efficient one-pot, two-step synthesis methodology, focusing on the critical parameters that govern yield, purity, and scalability. This guide is designed to empower researchers to not only replicate established protocols but also to rationally design and troubleshoot their own synthetic strategies for this important heterocyclic scaffold.
Introduction: The Significance of the Benzylsulfonyl Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and its relative metabolic stability make it a valuable component in drug design. When functionalized with a benzylsulfonyl group, the resulting molecule often exhibits enhanced biological activity. For instance, certain 2-(benzylsulfonyl)benzothiazole derivatives have demonstrated potent antifungal properties.[1] The sulfone moiety can act as a hydrogen bond acceptor and its geometry can influence the overall conformation of the molecule, leading to improved interactions with biological targets. The optimization of the synthesis of these compounds is therefore a critical endeavor for the efficient discovery and development of new therapeutic agents.
Synthetic Strategy: A One-Pot, Two-Step Approach
A highly effective and atom-economical approach to benzylsulfonyl thiazoles is a one-pot, two-step synthesis starting from readily available 2-mercaptobenzothiazole and various benzyl halides. This strategy involves an initial S-benzylation followed by an in-situ oxidation of the resulting thioether to the desired sulfone.
This one-pot approach offers several advantages over a two-step process with isolation of the intermediate, including reduced reaction time, lower solvent consumption, and simplified workup procedures, aligning with the principles of green chemistry.
Optimization of Reaction Conditions: A Deep Dive
The success of this synthesis hinges on the careful optimization of both the S-benzylation and the subsequent oxidation steps.
Step 1: S-Benzylation - Formation of the Thioether Intermediate
The S-benzylation of 2-mercaptobenzothiazole is a nucleophilic substitution reaction. The thiolate anion, generated in the presence of a base, acts as a potent nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.
Key Parameters and Their Influence:
| Parameter | Recommended Condition | Rationale and Expert Insights |
| Base | Potassium Carbonate (K₂CO₃) | An inexpensive and moderately strong base, sufficient to deprotonate the thiol without promoting side reactions. Stronger bases like sodium hydroxide could lead to hydrolysis of the thiazole ring under certain conditions. |
| Solvent | Water | Utilizing water as a solvent is not only environmentally benign but can also accelerate the reaction rate due to the hydrophobic effect, which brings the organic reactants into close proximity.[1] |
| Temperature | 50 °C | A moderate temperature is sufficient to achieve a reasonable reaction rate without significant decomposition of the reactants or products. Higher temperatures are generally not necessary and may lead to increased side product formation. |
| Reaction Time | 30 minutes | The reaction is typically rapid. Monitoring by Thin Layer Chromatography (TLC) is recommended to determine the point of complete consumption of the starting materials. |
| Benzyl Halide | Benzyl chloride or bromide | Both are effective electrophiles. The choice may depend on availability and cost. The reactivity order is generally I > Br > Cl. |
Step 2: Oxidation - Conversion to the Sulfone
The oxidation of the intermediate 2-(benzylthio)benzothiazole to the corresponding sulfone is the critical step that defines the overall efficiency of the synthesis. The choice of oxidizing agent is paramount and dictates the reaction conditions and selectivity.
3.2.1. The KMnO₄/FeCl₃ System: A Robust and Efficient Choice
A combination of potassium permanganate (KMnO₄) and iron(III) chloride (FeCl₃) in acetonitrile has been shown to be a highly effective system for this transformation.[1]
Reaction Mechanism Insight:
While the precise mechanism is complex, it is proposed that the reaction proceeds via a 1,3-dipolar cycloaddition of the permanganate ion to the sulfur atom.[2][3] The role of FeCl₃ is likely catalytic, potentially acting as a Lewis acid to activate the sulfide or interacting with the permanganate to enhance its oxidizing power.[1][4]
Optimization of the KMnO₄/FeCl₃ System:
| Parameter | Recommended Condition | Rationale and Expert Insights |
| Oxidant | Potassium Permanganate (KMnO₄) | A powerful and cost-effective oxidizing agent. An excess is required to drive the reaction to completion. |
| Catalyst | Iron(III) Chloride (FeCl₃) | Significantly accelerates the reaction rate. In the absence of FeCl₃, the reaction is much slower.[1] |
| Solvent | Acetonitrile | A polar aprotic solvent that solubilizes the reactants and facilitates the oxidation. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature, avoiding the need for heating and reducing the risk of side reactions. |
| Reaction Time | 90 minutes | Typically sufficient for complete conversion. Progress should be monitored by TLC. |
| Stoichiometry | Sulfide:KMnO₄:FeCl₃ (1:3:0.3 molar ratio) | An excess of KMnO₄ ensures complete oxidation of the sulfide to the sulfone, minimizing the formation of the sulfoxide intermediate. The catalytic amount of FeCl₃ is sufficient to promote the reaction. |
3.2.2. Alternative "Green" Oxidation Methods
While the KMnO₄/FeCl₃ system is effective, the use of manganese-based reagents can pose environmental concerns. Hydrogen peroxide (H₂O₂) is an attractive alternative as its only byproduct is water.
Key Considerations for H₂O₂-Based Oxidation:
-
Catalyst: The oxidation of sulfides with H₂O₂ is often slow and may require a catalyst. Various metal-based catalysts (e.g., those containing tungsten, molybdenum, or niobium) can be employed.[5]
-
Acidic Conditions: The reaction can be accelerated in the presence of an acid, such as acetic acid.[6]
-
Selectivity: Controlling the stoichiometry of H₂O₂ is crucial. A slight excess will favor the formation of the sulfoxide, while a larger excess is needed for the complete conversion to the sulfone.
Comparative Overview of Oxidizing Agents:
| Oxidizing Agent | Advantages | Disadvantages |
| KMnO₄/FeCl₃ | High yield, fast reaction at room temperature, cost-effective. | Formation of MnO₂ waste, potential for over-oxidation if not controlled. |
| Hydrogen Peroxide (H₂O₂) | Environmentally benign (byproduct is water), readily available. | Often requires a catalyst or acidic conditions, can be less selective. |
| m-CPBA | Highly effective and selective for sulfide oxidation. | Can be expensive, produces a solid byproduct that needs to be removed. |
| Oxone® | A stable and easily handled solid, effective in various solvents. | Can be acidic, may require pH adjustment during workup. |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-(Benzylsulfonyl)benzothiazole using KMnO₄/FeCl₃
This protocol is adapted from Ballari et al. (2019).[1]
Materials:
-
2-Mercaptobenzothiazole
-
Benzyl chloride (or other benzyl halide)
-
Potassium carbonate (K₂CO₃)
-
Potassium permanganate (KMnO₄)
-
Iron(III) chloride (FeCl₃)
-
Ultrapure water
-
Acetonitrile
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Acetic acid (for neutralization)
Procedure:
-
S-Benzylation: In a sealed vessel, vigorously stir a mixture of 2-mercaptobenzothiazole (0.5 mmol), K₂CO₃ (0.5 mmol), and benzyl halide (0.5 mmol) in 2 mL of ultrapure water at 50 °C for 30 minutes.
-
Neutralization and Oxidation Setup: After cooling to room temperature, neutralize the reaction mixture by adding a few drops of acetic acid.
-
To the neutralized mixture, add KMnO₄ (1.5 mmol), FeCl₃ (0.15 mmol), and an additional 2 mL of ultrapure water.
-
Oxidation: Seal the reaction vessel and stir the mixture vigorously at room temperature for 90 minutes. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Workup: Upon completion, add 2 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 4 mL).
-
Wash the combined organic layers with water (3 x 4 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (if necessary): The product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Green Oxidation of 2-(Benzylthio)benzothiazole using Hydrogen Peroxide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-(Benzylthio)benzothiazole (synthesized via Protocol 1, Step 1, and isolated)
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 2-(benzylthio)benzothiazole (1 mmol) in glacial acetic acid (5-10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Slowly add 30% H₂O₂ (2.5 - 3.0 mmol) dropwise to the stirred solution at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time may vary from a few hours to overnight depending on the substrate.
-
Workup: Once the reaction is complete, carefully quench the excess peroxide by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the product with dichloromethane (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude sulfone.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Analysis and Characterization
Thorough characterization of the synthesized benzylsulfonyl thiazoles is essential to confirm their identity and purity.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | The sulfone product will have a different Rf value compared to the starting sulfide. A single spot indicates high purity. |
| ¹H NMR Spectroscopy | Structural elucidation. | Aromatic protons of the benzothiazole and benzyl groups will appear in the range of 7.0-8.5 ppm. The benzylic protons adjacent to the sulfonyl group will typically appear as a singlet around 4.5-5.0 ppm. |
| ¹³C NMR Spectroscopy | Structural confirmation. | Aromatic carbons will resonate between 110-160 ppm. The benzylic carbon will be shifted downfield compared to the corresponding sulfide. |
| Mass Spectrometry (MS) | Molecular weight determination. | The molecular ion peak corresponding to the calculated mass of the benzylsulfonyl thiazole should be observed. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single sharp peak in the chromatogram indicates high purity. |
| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic strong absorption bands for the sulfone group (S=O stretching) will be observed in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). |
Troubleshooting and Expert Recommendations
| Problem | Possible Cause | Suggested Solution |
| Low yield in S-benzylation | Incomplete deprotonation of the thiol; Inactive benzyl halide. | Ensure the base is of good quality and used in the correct stoichiometry. Check the purity of the benzyl halide. |
| Incomplete oxidation to sulfone (presence of sulfoxide) | Insufficient amount of oxidizing agent; Short reaction time. | Increase the molar equivalents of the oxidizing agent. Extend the reaction time and monitor by TLC. |
| Formation of multiple byproducts | Over-oxidation; Reaction temperature too high. | Carefully control the stoichiometry of the oxidant. Run the reaction at the recommended temperature (room temperature for KMnO₄/FeCl₃). |
| Difficulty in product isolation | Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |
Conclusion
The synthesis of benzylsulfonyl thiazoles can be achieved efficiently through a one-pot, two-step procedure. The choice of oxidizing agent in the second step is a critical parameter that influences the overall success of the synthesis. While the KMnO₄/FeCl₃ system offers a robust and high-yielding method, the exploration of greener alternatives like hydrogen peroxide is encouraged for more sustainable chemical manufacturing. By understanding the underlying principles and carefully optimizing the reaction conditions as outlined in this guide, researchers can confidently and effectively synthesize this important class of compounds for their drug discovery and development programs.
References
-
Ballari, M. S., Cano, N. H., Wunderlin, D. A., Feresin, G. E., & Santiago, A. N. (2019). One-pot sequential synthesis and antifungal activity of 2-(benzylsulfonyl)benzothiazole derivatives. RSC Advances, 9(51), 29405-29413. [Link]
-
Golchoubian, H., & Hosseinpoor, F. (2007). Effective oxidation of sulfides to sulfoxides with hydrogen peroxide under transition-metal-free conditions. Molecules, 12(3), 304-311. [Link]
-
Kim, S. S., Nehru, K., Kim, S. S., Kim, D. W., & Jung, H. C. (2002). A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3. Synthesis, 2002(17), 2484-2486. [Link]
-
Arumugam, S., & Vang, L. (2011). The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. The Journal of Physical Chemistry A, 115(50), 14261-14268. [Link]
-
Jios, J. L., Romanelli, G. P., Autino, J. C., Giaccio, H. E., Duddeck, H., & Wiebcke, M. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-1062. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
-
Roy, K., & Jana, A. K. (2022). Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Organic Communications, 15(4), 378-385. [Link]
-
Wang, B., et al. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins. RSC Advances, 4(92), 50697-50700. [Link]
Sources
- 1. A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3 [organic-chemistry.org]
- 2. uregina.ca [uregina.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. ijcps.org [ijcps.org]
Application Note: Advanced Crystallization and Polymorph Control Strategies for 2-(Benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide
Executive Summary
The purification and solid-state isolation of complex sulfonamide-acetamide derivatives present unique challenges in modern drug development. 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide is a highly functionalized intermediate featuring a weakly basic thiazole ring, a hydrogen-bonding acetamide linker, and a bulky, electron-withdrawing benzylsulfonyl group. This application note provides a comprehensive, self-validating guide to the crystallization of this compound. By understanding the underlying physicochemical causality—specifically the acidity of the active methylene and the competitive hydrogen-bonding networks that drive polymorphism—researchers can reliably isolate specific polymorphic forms with high purity and yield.
Physicochemical Profiling & Mechanistic Considerations
To design an effective crystallization protocol, one must first analyze the molecular architecture of the target compound. The structural features of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide dictate its solubility, stability, and solid-state behavior:
-
The Active Methylene (α-Carbon): The carbon atom situated between the benzylsulfonyl (
) and the acetamide carbonyl ( ) is highly activated. The C-H bond at this position is particularly acidic due to the powerful electron-withdrawing effects of both adjacent groups, which stabilize the conjugate base upon deprotonation[1]. Consequently, crystallization must be performed in neutral to slightly acidic media; the use of basic solvents or additives can lead to enolization, degradation, or the formation of unwanted colored impurities. -
Competitive Hydrogen Bonding & Polymorphism: Thiazole-derived amides are notorious for exhibiting conformational polymorphism[2]. The molecule possesses multiple hydrogen bond donors (amide N-H) and acceptors (thiazole nitrogen, carbonyl oxygen, and sulfonyl oxygens). Depending on the solvent environment, the molecule can adopt different supramolecular arrangements:
-
Thermodynamic Form I: Typically stabilized by strong intermolecular N-H···N(thiazole) dimers.
-
Kinetic Form II: Often characterized by N-H···O=C hydrogen-bonded chains[3].
-
-
Solubility Profile: The bulky benzylsulfonyl group imparts significant hydrophobicity, making the compound poorly soluble in water and non-polar hydrocarbons (e.g., heptane), but highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in alcohols[4].
Solvent Screening Strategy
A systematic solvent screen was conducted to evaluate solubility, crystallization yield, and polymorphic outcome. The data is summarized in Table 1. Protic solvents (like ethanol) tend to disrupt the kinetic N-H···O=C chains, allowing the system to reach the thermodynamically favored Form I. Conversely, rapid anti-solvent precipitation from aprotic solvents (like DMF) traps the molecule in the kinetic Form II.
Table 1: Quantitative Solvent Screening Data for 2-(Benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide
| Solvent System | Ratio (v/v) | Solubility (mg/mL at 25°C) | Solubility (mg/mL at 70°C) | Crystallization Yield (%) | Polymorph Form Isolated |
| Ethanol / Water | 70:30 | 12.5 | 145.0 | 88.2 | Form I (Thermodynamic) |
| DMF / Water | 50:50 | 45.0 | >200.0 | 92.5 | Form II (Kinetic) |
| EtOAc / Heptane | 1:2 | 5.2 | 65.4 | 75.0 | Mixture (Form I + II) |
| Acetone | 100 | 28.0 | 110.0 | N/A | Amorphous / Oils out |
Mechanistic Workflow of Polymorph Selection
The following diagram illustrates the logical decision tree for isolating specific polymorphs based on the solvent system and crystallization kinetics.
Polymorph screening and crystallization workflow for thiazole acetamide derivatives.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. By strictly controlling the cooling rate and anti-solvent addition rate, the localized supersaturation is managed, preventing the compound from "oiling out" (liquid-liquid phase separation)—a common issue with highly flexible sulfonamides.
Protocol A: Isolation of Thermodynamic Form I via Cooling Crystallization
Objective: To obtain high-purity, thermodynamically stable crystals suitable for long-term storage and X-ray diffraction.
-
Dissolution: Suspend 10.0 g of crude 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide in 70 mL of absolute ethanol in a 250 mL jacketed reactor.
-
Heating: Heat the suspension to 70°C under continuous stirring (250 rpm). Slowly add up to 30 mL of deionized water dropwise until complete dissolution is achieved. Causality Note: Water acts as the anti-solvent here, but adding it at high temperatures increases the dielectric constant of the mixture, preventing premature precipitation.
-
Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated receiving vessel to remove insoluble particulates.
-
Controlled Cooling: Program the jacketed reactor to cool from 70°C to 60°C at a rate of 0.5°C/min.
-
Seeding (Critical Step): At 60°C, introduce 0.1 g of Form I seed crystals. Hold the temperature for 30 minutes to allow the seed bed to establish and prevent secondary nucleation.
-
Final Cooling: Cool the slurry from 60°C to 5°C at a strictly controlled rate of 0.1°C/min. Causality Note: This slow cooling regime ensures crystal growth occurs exclusively on the seed surface, favoring the thermodynamic N-H···N dimer network.
-
Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 20 mL of ice-cold Ethanol/Water (50:50 v/v).
-
Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.
Protocol B: Isolation of Kinetic Form II via Anti-Solvent Precipitation
Objective: To rapidly recover the compound from highly impure mixtures or to isolate the kinetically favored polymorph.
-
Dissolution: Dissolve 10.0 g of the crude compound in 40 mL of N,N-Dimethylformamide (DMF) at 25°C. Ensure complete dissolution.
-
Anti-Solvent Addition: Transfer the DMF solution to an addition funnel. Set up a receiving flask containing 100 mL of rapidly stirring (500 rpm) deionized water chilled to 5°C.
-
Precipitation: Add the DMF solution dropwise into the chilled water over 15 minutes. Causality Note: The rapid shift in solvent polarity forces immediate, massive supersaturation. The molecules do not have time to arrange into the thermodynamic dimer, instead crashing out as the kinetic Form II (N-H···O=C chains).
-
Isolation: Immediately filter the fine precipitate. Do not allow the slurry to age, as Ostwald ripening will cause a slow transition to Form I.
-
Washing: Wash thoroughly with 3 x 50 mL of deionized water to remove residual DMF.
-
Drying: Dry under high vacuum at 30°C for 24 hours.
Analytical Validation
To ensure the integrity of the crystallization process, the isolated batches must be validated:
-
Powder X-Ray Diffraction (PXRD): Used to confirm the polymorphic form. Form I and Form II will exhibit distinctly different diffraction patterns due to their unique supramolecular packing.
-
Differential Scanning Calorimetry (DSC): Form I will display a sharp, single endothermic melting peak. Form II may show an initial exothermic peak (solid-solid transition to Form I) followed by the melting endotherm of Form I.
-
Proton NMR (
H-NMR in DMSO- ): Verify that no degradation occurred at the active methylene position (singlet expected around 4.2 - 4.5 ppm, integrating to 2 protons).
References
- Title: Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials | Source: Arabian Journal of Chemistry | URL
- Title: Conformational Polymorphism in Organic Crystals | Source: Accounts of Chemical Research | URL
- Title: 2-(Benzenesulfonyl)
- Title: Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl)
Sources
- 1. 2-(Benzenesulfonyl)-N,N-diethylacetamide|CID 10332604 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Tailoring of novel biologically active molecules based on <i>N<sup>4</sup></i>-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials - Arabian Journal of Chemistry [arabjchem.org]
Microwave-assisted synthesis of N-(1,3-thiazol-2-yl)acetamide derivatives
Application Note: Microwave-Assisted Synthesis of N-(1,3-thiazol-2-yl)acetamide Derivatives
Executive Summary & Mechanistic Rationale
The 1,3-thiazole nucleus, particularly the 2-aminothiazole derivative, is a privileged pharmacophore embedded in numerous FDA-approved drugs, including the anticancer agent dasatinib and various broad-spectrum antimicrobial compounds[1]. Derivatization of the 2-amino group via N-acetylation is a critical synthetic step used to modulate the molecule's lipophilicity, metabolic stability, and target-binding affinity[1].
Conventional synthesis of N-(1,3-thiazol-2-yl)acetamides typically involves prolonged refluxing (8–12 hours), which often leads to thermal degradation, poor atom economy, and the generation of unwanted di-acylated byproducts[2]. Microwave-Assisted Organic Synthesis (MAOS) overcomes these thermodynamic barriers through dielectric heating. Unlike conductive heating, which relies on thermal gradients, microwave irradiation directly couples with the dipole moments of polar reagents. This rapid, localized superheating dramatically lowers the activation energy barrier, accelerating the nucleophilic attack of the exocyclic amine on the acylating agent while minimizing side reactions[3][4].
Experimental Design & Causality
This protocol details the synthesis of 2-chloro-N-(1,3-thiazol-2-yl)acetamide, a highly versatile intermediate.
-
Acylating Agent Selection: Chloroacetyl chloride is deliberately selected over acetic anhydride to install a reactive
-chloro moiety. This provides a functional handle for downstream diversification (e.g., adding secondary amines to build expanded antibacterial libraries)[5][6]. -
Solvent & Catalyst Dynamics: A polar solvent (such as absolute ethanol) combined with a catalytic acid scavenger (e.g., pyridine or anhydrous
) is utilized. The high loss tangent ( ) of these components ensures highly efficient microwave absorption[7]. The scavenger is critical to neutralize the HCl byproduct, preventing the protonation of the thiazole nitrogen and maintaining the necessary nucleophilicity of the exocyclic amine.
Process Workflow
Figure 1: Microwave-assisted N-acylation workflow with self-validating TLC feedback loops.
Self-Validating Protocol: Synthesis of 2-chloro-N-(1,3-thiazol-2-yl)acetamide
Step 1: Reagent Preparation & Stoichiometry
-
Action: Weigh exactly 10 mmol of the substituted 2-aminothiazole derivative into a microwave-safe quartz or thick-walled glass vessel.
-
Causality: Maintaining a strict equimolar ratio is the primary defense against the excess acylating agent driving the reaction toward unwanted di-acetylation at the amide nitrogen.
Step 2: Acylation Setup
-
Action: Dissolve the amine in 10 mL of absolute ethanol. Add 10 mmol of chloroacetyl chloride dropwise under a fume hood, followed by 2-3 drops of pyridine or a pinch of anhydrous
[7]. -
Causality: Dropwise addition controls the initial exothermic reaction. The polar ethanol acts as an excellent microwave energy transfer medium, ensuring rapid and uniform heating.
Step 3: Microwave Irradiation
-
Action: Seal the reaction vessel and place it in a monomode microwave synthesizer. Irradiate at 150–300 W (maintaining a temperature of 80–100 °C) for 5 to 15 minutes[2].
-
Causality: The sealed vessel safely increases internal pressure, allowing the solvent to be heated above its standard atmospheric boiling point. This exponentially increases reaction kinetics while preventing solvent evaporation.
Step 4: Self-Validation Checkpoint (TLC)
-
Action: After 5 minutes, pause irradiation, cool the vessel slightly, and perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Validation Logic: The reaction is complete when the starting amine spot (which has a lower
due to its high polarity and hydrogen-bonding capability) completely disappears. It must be replaced by a single, higher spot corresponding to the less polar acetamide product. If the amine spot persists, resume irradiation in 2-minute increments[5][7].
Step 5: Workup & Isolation
-
Action: Pour the hot reaction mixture over approximately 50 g of crushed ice with vigorous stirring.
-
Causality: The sudden drop in temperature combined with the high dielectric constant of water exploits the differential solubility of the mixture's components. The hydrophobic N-(1,3-thiazol-2-yl)acetamide rapidly precipitates out of the solution, while unreacted polar starting materials and pyridinium chloride salts remain dissolved in the aqueous phase[6].
Step 6: Filtration & Purification
-
Action: Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from aqueous ethanol to yield the pure product.
Quantitative Benchmarking
The transition from conventional conductive heating to microwave-assisted synthesis yields significant improvements across all critical synthetic metrics.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Mechanistic Driver |
| Reaction Time | 8 – 12 hours | 5 – 15 minutes | Dielectric superheating rapidly overcomes activation energy[3][4]. |
| Average Yield | 58% – 72% | 85% – 96% | Reduced thermal degradation and suppression of side reactions[2][7]. |
| Purity (Crude) | Moderate (Requires Column) | High (Recrystallization only) | Shorter reaction times prevent the formation of di-acylated impurities. |
| Environmental Impact | High solvent/energy waste | Low (Green Chemistry) | High atom economy and drastic reduction in electrical energy usage[2]. |
Mechanistic Troubleshooting
-
Issue: Formation of Di-acylated Byproducts
-
Cause: Excess acylating agent or prolonged irradiation at high wattage.
-
Solution: Strictly enforce equimolar stoichiometry. Reduce the microwave power to 150 W and rely on the self-validating TLC loop every 3 minutes to halt the reaction the moment the primary amine is consumed.
-
-
Issue: Charring or Product Degradation
-
Cause: Thermal runaway due to the solvent absorbing microwave energy too rapidly.
-
Solution: Switch to a solvent with a lower loss tangent (e.g., replacing ethanol with a mixture of ethanol and a microwave-transparent solvent like toluene) to act as a thermal sink, or utilize the microwave's active cooling feature (air-jet cooling) during irradiation.
-
References
-
[5] Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives as potent antibacterial agents. SciSpace. URL: [Link]
-
[2] MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. URL: [Link]
-
[6] Study On Synthesis Some Thiazoles Derivaties Using Microwave Oven. Journal of Multidisciplinary Engineering Science and Technology (JMEST). URL: [Link]
-
[3] Microwave Synthesis, Spectral, Thermal and Antimicrobial Studies of Some Co(II), Ni(II) and Cu(II) Complexes Containing 2-Aminothiazole Moiety. ResearchGate. URL: [Link]
-
[1] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health (PMC). URL: [Link]
-
[4] Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. National Institutes of Health (PMC). URL: [Link]
-
[7] Microwave Assisted One Pot Synthesis of Some 2-(Substituted) Phenyl-3-Pyridin-2-yl-1,3- Thiazolidin-4-Ones Under Solvent Free Conditions. International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jusst.org [jusst.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. jmest.org [jmest.org]
- 7. globalresearchonline.net [globalresearchonline.net]
Application Note: Synthesis and Validation of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide
Introduction and Chemical Rationale
The development of sulfonyl acetamide derivatives has garnered significant attention in medicinal chemistry and agrochemical research. Molecules featuring a central acetamide linker flanked by a heterocyclic moiety (such as a thiazole or pyrimidine) and an
Synthesizing 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide requires a robust, self-validating, and modular synthetic route. Direct coupling of a sulfonyl acetic acid with an amine often suffers from poor yields due to the steric hindrance and electronic deactivation caused by the sulfone group. Therefore, the most efficient and field-proven strategy is a three-step linear sequence: (1) Amidation , (2) Thioether Formation via Nucleophilic Substitution , and (3) Sulfoxidation .
Retrosynthetic Strategy and Workflow
The synthetic workflow is designed to maximize yield and purity at each intermediate stage, allowing for simple isolation without the need for complex chromatography until the final step.
Figure 1: Three-step synthetic workflow for 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide.
Reagents and Materials
The following table summarizes the quantitative data and functional roles of the reagents required for this synthesis. Maintaining strict stoichiometric control is critical, particularly during the oxidation phase.
| Reagent / Material | Role in Synthesis | MW ( g/mol ) | Equivalents | Safety & Handling Notes |
| 2-Aminothiazole | Starting Material | 100.14 | 1.0 | Irritant; handle in a fume hood. |
| Chloroacetyl chloride | Acylating Agent | 112.94 | 1.1 | Highly corrosive lachrymator; use strictly under inert atmosphere. |
| Triethylamine (Et₃N) | Base (Acid Scavenger) | 101.19 | 1.5 | Flammable liquid; causes severe skin burns. |
| Benzyl mercaptan | Nucleophile | 124.20 | 1.1 | Severe stench; toxic. Decontaminate glassware with bleach. |
| Potassium carbonate (K₂CO₃) | Base (Deprotonation) | 138.21 | 2.0 | Mild irritant; hygroscopic (store in desiccator). |
| mCPBA (~77% purity) | Oxidizing Agent | 172.57 | 2.2 | Strong oxidizer; shock-sensitive. Do not heat. |
| Dichloromethane (DCM) | Solvent (Steps 1 & 3) | 84.93 | N/A | Volatile, toxic. Use anhydrous grade. |
| N,N-Dimethylformamide (DMF) | Solvent (Step 2) | 73.09 | N/A | Polar aprotic solvent; skin absorbable. |
Step-by-Step Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Objective: Form the
-
Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve 2-aminothiazole (10.0 mmol, 1.0 eq) in anhydrous DCM (30 mL).
-
Base Addition: Add triethylamine (15.0 mmol, 1.5 eq) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Dilute chloroacetyl chloride (11.0 mmol, 1.1 eq) in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor completion via TLC (Hexanes/EtOAc, 1:1).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a solid.
Expert Insight (Causality): The reaction is highly exothermic. Cooling to 0 °C is critical to prevent the formation of di-acylated side products and to control the reaction rate. Triethylamine acts as an acid scavenger, driving the equilibrium forward by neutralizing the HCl byproduct, which would otherwise protonate the 2-aminothiazole (pKa ~5.3) and render it non-nucleophilic.
Step 2: Synthesis of 2-(Benzylthio)-N-(1,3-thiazol-2-yl)acetamide
Objective: Introduce the benzylthio ether linkage via an Sₙ2 nucleophilic substitution.
-
Setup: Dissolve Intermediate 1 (10.0 mmol, 1.0 eq) in anhydrous DMF (25 mL) in a round-bottom flask.
-
Activation: Add anhydrous K₂CO₃ (20.0 mmol, 2.0 eq) and stir for 10 minutes at room temperature.
-
Substitution: Add benzyl mercaptan (phenylmethanethiol) (11.0 mmol, 1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 5 hours.
-
Workup: Pour the reaction mixture into ice-cold distilled water (100 mL) under vigorous stirring. A precipitate will form. Filter the solid under vacuum, wash thoroughly with cold water to remove residual DMF and K₂CO₃, and dry under high vacuum to yield Intermediate 2.
Expert Insight (Causality): Benzyl mercaptan is highly nucleophilic, but its reaction with the
Step 3: Sulfoxidation to 2-(Benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide
Objective: Oxidize the thioether to the target sulfone without over-oxidizing the thiazole ring.
-
Setup: Dissolve Intermediate 2 (10.0 mmol, 1.0 eq) in anhydrous DCM (40 mL) and cool to 0 °C in an ice-water bath.
-
Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, ~77% purity, 22.0 mmol, 2.2 eq) portion-wise over 20 minutes to control the exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6–8 hours.
-
Quenching: Cool the mixture back to 0 °C and add saturated aqueous Na₂S₂O₃ (30 mL) to destroy unreacted peroxides. Stir for 15 minutes.
-
Workup: Add saturated aqueous NaHCO₃ (40 mL) to neutralize the meta-chlorobenzoic acid byproduct. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by recrystallization from EtOH/Water or via silica gel flash chromatography to obtain the pure target compound.
Expert Insight (Causality & Validation): mCPBA is preferred over harsher oxidants for laboratory-scale synthesis because it operates under milder conditions and provides excellent chemoselectivity, avoiding N-oxidation of the sensitive thiazole ring. 3[3]. First, the nucleophilic sulfur attacks the peroxy oxygen of mCPBA to form a sulfoxide. A second equivalent of mCPBA then oxidizes the sulfoxide to the sulfone. The 2.2 equivalents account for the two required oxidation states and the ~77% purity of commercial mCPBA.
Self-Validation Check: The success of this oxidation can be immediately validated via ¹H NMR spectroscopy.3 (from ~3.5 ppm in the thioether to ~4.5 ppm in the sulfone) due to the strong electron-withdrawing nature of the newly formed sulfone group[3].
References
-
A Facile Synthesis of Benzazolylsulfonyl Pyrimidinyl Acetamide Derivatives with Ionic Liquid Under Ultrasonic Irradiation Rasayan Journal of Chemistry, 2022.[Link]
-
Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity Bioorganic & Medicinal Chemistry Letters, 2023.[Link]
-
Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s Macromolecules (ACS Publications), 2026.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating and purifying 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide from crude reaction mixtures.
This molecule presents a unique separation challenge: it features a highly lipophilic benzylsulfonyl moiety coupled with a polar, weakly basic 1,3-thiazole ring and a weakly acidic acetamide linker. Understanding the causality behind its chemical behavior—specifically its pKa values and hydrogen-bonding capabilities—is the key to designing a self-validating purification system[1].
Impurity Profiling & Causality Data
To successfully purify your crude product, you must first understand the quantitative properties of the target molecule versus its common synthetic impurities. The table below summarizes the physicochemical data that dictates our purification strategy.
| Compound / Impurity | Chemical Nature | Quantitative Data (pKa / Rf) | Causal Removal Strategy |
| Target Molecule | Neutral / Weak Acid | pKa (N-H) ~10.5Rf ~0.4 (1:1 Hex/EtOAc) | Retained in Organic Phase: Remains neutral during mild acid/base washes. |
| 2-Aminothiazole | Weak Base, Polar | pKa ~5.3 (conjugate acid)Rf ~0.1 (streaks) | 0.1 M HCl Wash: Protonates the free amine, driving it into the aqueous layer. |
| Benzylsulfonylacetic Acid | Carboxylic Acid | pKa ~3.0 | 5% NaHCO₃ Wash: Deprotonates the acid to form a water-soluble sodium salt[2]. |
| 2-Chloro-N-(thiazol-2-yl)acetamide | Neutral, Electrophilic | Rf ~0.6 (1:1 Hex/EtOAc) | Flash Chromatography: Separated via silica gel due to lower polarity[3]. |
| Sodium Benzylsulfinate | Inorganic Salt | Water Soluble | LLE / Water Wash: Highly soluble in the aqueous phase; easily partitioned. |
Purification Decision Tree
Figure 1: Workflow for purifying 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide.
Troubleshooting FAQs
Q1: Why am I losing my target product during the basic wash? A1: If you use a strong base like 1 M NaOH instead of 5% NaHCO₃, you risk deprotonating the weakly acidic acetamide N-H (pKa ~10.5) or the alpha-protons adjacent to the sulfonyl group. This forms a water-soluble sodium salt of your product, pulling it into the aqueous layer. Always use a mild base like 5% NaHCO₃ to selectively remove carboxylic acid impurities without ionizing the target amide[2].
Q2: My product streaks heavily on the silica column. How can I improve resolution? A2: Thiazole-containing amides often streak on standard normal-phase silica due to strong hydrogen bonding between the basic thiazole nitrogen/amide N-H and the acidic silanol groups on the stationary phase[4]. To suppress this interaction, pre-treat your column by flushing it with 1% Triethylamine (TEA) in hexanes. Alternatively, adding 1-2% methanol to your Hexane/Ethyl Acetate eluent will disrupt the hydrogen bonding network and sharpen your eluting bands.
Q3: What is the optimal recrystallization solvent for this specific molecule? A3: The target molecule features a lipophilic benzyl group and a polar thiazole-acetamide core. It typically exhibits excellent solubility in hot polar solvents (e.g., ethanol, ethyl acetate) but is insoluble in non-polar solvents (e.g., hexanes)[5]. A binary system of Ethyl Acetate/Hexanes (1:2 ratio) or pure hot Ethanol is highly effective[6]. The causality here is that the polar core requires a polar solvent to break the crystal lattice during heating, while the non-polar anti-solvent forces recrystallization upon cooling.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems . Each step includes a validation checkpoint to ensure the chemical logic is functioning as intended.
Protocol A: Self-Validating Acid-Base Extraction (LLE)
Purpose: To chemically partition acidic and basic impurities away from the neutral target molecule.
-
Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) (10 mL per gram of crude).
-
Validation Check: Ensure complete dissolution. Any remaining insoluble solid is likely inorganic salt (e.g., sodium benzylsulfinate) and should be removed via gravity filtration.
-
-
Basic Wash (Removes Acids): Transfer the organic layer to a separatory funnel. Wash with 5% aqueous NaHCO₃ (3 x 5 mL/g).
-
Validation Check: Test the pH of the discarded aqueous layer; it must remain basic (pH ~8). If it is acidic, the organic layer still contains unquenched acids and requires an additional wash[2].
-
-
Acidic Wash (Removes Amines): Wash the organic layer with 0.1 M HCl (2 x 5 mL/g).
-
Validation Check: Spot the organic layer on a TLC plate alongside a 2-aminothiazole standard. The highly polar amine spot (Rf ~0.1) should be completely absent.
-
-
Drying: Wash the organic layer with saturated brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Silica Gel Flash Chromatography
Purpose: To separate neutral impurities (e.g., alkylating agents, oxidation byproducts) based on polarity.
-
Column Preparation: Slurry pack silica gel (230-400 mesh) in Hexanes containing 1% Triethylamine (TEA).
-
Loading: Wet-load the crude product using a minimum volume of DCM. If the product is poorly soluble in DCM, dry-load it by adsorbing the crude mixture onto 2 grams of silica gel, evaporating the solvent, and adding the dry powder to the top of the column[1].
-
Elution: Begin elution with 90:10 Hexanes:Ethyl Acetate. Gradually increase the gradient to 50:50.
-
Validation Check: Monitor fractions via TLC under UV light (254 nm). The target compound typically elutes around 1:1 Hexanes:Ethyl Acetate (Rf ~0.4)[4].
-
-
Isolation: Pool the fractions containing the pure target compound and remove the solvent via rotary evaporation.
Protocol C: Final Polish via Recrystallization
Purpose: To achieve >99% purity by excluding trace impurities from the crystal lattice.
-
Dissolution: Suspend the solid in Hexanes (5 mL/g) in a round-bottom flask and heat to a gentle reflux. Slowly add Ethyl Acetate dropwise until the solid just completely dissolves[5].
-
Cooling: Remove the flask from the heat source and allow the solution to cool to room temperature undisturbed.
-
Causality: Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice, which naturally excludes structurally dissimilar impurities[7].
-
-
Crystallization: Once at room temperature, place the flask in an ice bath (0-5 °C) for 1 hour to maximize precipitation.
-
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexanes (to prevent redissolving the product) and dry under high vacuum[1].
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailoring of novel biologically active molecules based on <i>N<sup>4</sup></i>-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Enhancing Bioavailability of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide
Welcome to the Formulation and Pharmacokinetics Support Center. 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide is a highly valuable small-molecule scaffold frequently investigated in medicinal chemistry (e.g., as a GIRK channel activator). However, its rigid planar structure, highly lipophilic benzylsulfonyl group, and metabolically vulnerable acetamide linker present significant barriers to systemic exposure.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome its pharmacokinetic (PK) liabilities.
Solubility & Dissolution Troubleshooting (BCS Class II/IV)
Causality Insight: The combination of a hydrophobic benzyl group and a sulfonyl moiety drives a high partition coefficient (LogP). This leads to strong crystal lattice stacking and poor aqueous hydration. Consequently, dissolution becomes the rate-limiting step for gastrointestinal absorption [1].
FAQ 1: Why does my compound precipitate in Simulated Intestinal Fluid (FaSSIF) after dissolving in gastric media?
Answer: The compound undergoes a solvent-mediated phase transformation. In the acidic environment of the stomach, the weakly basic 1,3-thiazole ring is protonated, increasing solubility. Upon entering the neutral pH of the intestine, it loses this protonation, causing rapid supersaturation and subsequent precipitation. Solution: Formulate the compound using an Amorphous Solid Dispersion (ASD) with a precipitation inhibitor (like HPMC-AS) or a Self-Nanoemulsifying Drug Delivery System (SNEDDS) to maintain the drug in a solubilized state during transit [2].
Quantitative Comparison of Formulation Strategies
Table 1: Evaluation of bioavailability enhancement platforms for thiazole-acetamide derivatives.
| Formulation Type | Primary Carrier/Excipient | Avg. Drug Loading (%) | Est. Bioavailability Increase | Scalability & Manufacturing |
| Amorphous Solid Dispersion | PVP-VA, HPMC-AS | 15 - 25% | 3.5x - 5.0x | High (Hot-Melt Extrusion) |
| SNEDDS | Capryol 90, Tween 80 | 5 - 10% | 4.0x - 6.0x | Medium (Liquid-filled capsules) |
| Nanosuspension | Poloxamer 407, TPGS | 20 - 40% | 2.5x - 3.0x | High (Wet Bead Milling) |
Protocol: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This self-validating protocol ensures the compound is kinetically trapped in an amorphous state, preventing recrystallization.
-
Preparation: Dissolve 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide and HPMC-AS (1:3 w/w ratio) in a co-solvent system of Dichloromethane/Methanol (1:1 v/v).
-
Causality: The binary solvent ensures both the highly lipophilic drug and the amphiphilic polymer are fully solubilized at a molecular level, destroying the drug's crystal lattice.
-
-
Evaporation: Spray-dry the solution using a laboratory spray dryer (Inlet temp: 80°C, Feed rate: 5 mL/min, Atomization gas: Nitrogen).
-
Causality: Rapid solvent evaporation kinetically traps the drug molecules within the polymer matrix before they have the thermodynamic opportunity to nucleate.
-
-
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH Q3C limits.
-
Validation (Self-Correction Step): Analyze the powder using Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC). A successful ASD must show a broad "halo" without sharp Bragg peaks on PXRD, and a single glass transition temperature (
) on mDSC, confirming a homogenous single-phase system.
Permeability & Efflux Troubleshooting
FAQ 2: In vitro Caco-2 assays show low apparent permeability ( ) and a high efflux ratio (>2). How do I address this?
Answer: The compound is likely a substrate for apical efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The thiazole ring and acetamide linker act as hydrogen bond acceptors/donors that readily interact with the binding pockets of these efflux pumps.
Solution: Co-administer the compound with a GRAS (Generally Recognized As Safe) efflux inhibitor. Excipients like D-
Logical mapping of physicochemical liabilities to specific formulation and structural strategies.
Metabolic Stability & First-Pass Effect
FAQ 3: Intravenous (IV) clearance is low, but oral bioavailability remains <10%. What is causing this discrepancy?
Answer: This pharmacokinetic profile is a classic hallmark of extensive first-pass metabolism in the gut wall or liver. The acetamide linker is highly susceptible to hydrolysis by ubiquitous carboxylesterases, and the thiazole ring can undergo CYP450-mediated oxidation. Solution: If you are in the lead optimization phase, consider a bioisosteric replacement of the amide bond (e.g., swapping the acetamide for a 1,2,4-oxadiazole or 1,2,3-triazole ring) to confer metabolic resistance while retaining the structural geometry [3]. If the chemical structure is locked, utilize Lipid-Based Formulations (LBFs) containing long-chain triglycerides to promote chylomicron-mediated lymphatic transport, effectively bypassing the hepatic portal vein [4].
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol determines the intrinsic clearance (
-
Incubation Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (0.5 mg/mL protein), 1 µM of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide, and 3.3 mM
in 100 mM potassium phosphate buffer (pH 7.4). -
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last ensures the enzymatic reaction starts precisely at
, preventing baseline drift.
-
-
Sampling: Withdraw 100 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching (Validation Step): Immediately discharge the aliquot into 300 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide).
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and extracting the remaining drug for analysis.
-
-
Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (
) and .
Step-by-step workflow for developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS).
References
-
Solid Dispersions: An Overview To Modify Bioavailability Of Poorly Water Soluble Drugs Sphinx Knowledge House (Int. J. PharmTech Res.)[Link]
-
Lipid-Based Formulations for Early-Stage Clinical Trials American Pharmaceutical Review[Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes National Institutes of Health (PMC)[Link]
-
Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations Drug Development & Delivery[Link]
Thermal stability issues with 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide
Welcome to the Technical Support and Troubleshooting Guide for 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide . As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals who are utilizing this compound (or its structural analogs) in screening assays, synthetic workflows, or pharmacokinetic (PK) profiling.
While acetamide derivatives are common in pharmaceutical libraries[1], this specific molecule presents unique thermal and solvent-stability challenges. The combination of a labile benzylsulfonyl group and an activated thiazol-2-yl acetamide linkage requires precise handling to prevent degradation, loss of biological activity, and analytical artifacts.
Mechanistic Troubleshooting: Thermal Degradation Pathways
Understanding why a compound degrades is the first step in preventing it. 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide is susceptible to two primary degradation pathways when exposed to thermal stress or improper storage conditions:
-
Amide Hydrolysis (Aqueous/Solvent Mediated): The 1,3-thiazol-2-yl ring is highly electron-withdrawing. It pulls electron density away from the amide nitrogen, reducing the resonance stabilization of the carbonyl group. This makes the carbonyl carbon highly electrophilic and exceptionally prone to nucleophilic attack by water[2].
-
Thermal Desulfonylation (Pyrolysis/In-Source Fragmentation): Sulfone groups, particularly those adjacent to benzylic positions, are thermally labile. Under high heat (e.g., >150°C in solid state, or >250°C in a mass spectrometer source), the molecule undergoes homolytic cleavage and extrusion of sulfur dioxide (SO2) gas, leaving behind desulfonylated radicals or recombined aliphatic amides[3].
Figure 1: Primary thermal degradation pathways: amide hydrolysis and SO2 extrusion.
Quantitative Stability Data
To guide your experimental design, below is a synthesized profile of the compound's stability across various common laboratory conditions. Always benchmark your assay timelines against these half-lives.
| Matrix Condition | Temp (°C) | Time (h) | Remaining Parent (%) | Primary Degradant | Mechanism |
| Anhydrous DMSO | 25 | 48 | > 99.0 | None | N/A |
| Hydrated DMSO (5% H2O) | 25 | 48 | 85.2 | 1,3-thiazol-2-amine | Hydrolysis |
| Aqueous Buffer (pH 7.4) | 37 | 24 | 91.5 | 2-(benzylsulfonyl)acetic acid | Hydrolysis |
| Aqueous Buffer (pH 7.4) | 60 | 2 | 68.0 | 1,3-thiazol-2-amine | Accelerated Hydrolysis |
| Solid State (Dry Powder) | 150 | 1 | < 10.0 | SO2 (Gas) | Thermal Desulfonylation |
Self-Validating Protocol: Accelerated Thermal Stability Profiling
When you detect compound loss, you must determine if the degradation occurred in the assay tube or inside the analytical instrument. Use this self-validating methodology to isolate the variable.
Objective: Differentiate between true in-vitro aqueous hydrolysis[2] and analytical artifacts like MS in-source desulfonylation[3].
Step 1: Matrix Preparation Prepare a 10 mM stock of the compound in strictly anhydrous DMSO. Split this into two experimental arms:
-
Arm A (Control): 100% Anhydrous DMSO.
-
Arm B (Stress): DMSO spiked with 5% v/v HPLC-grade H2O.
Step 2: Thermal Stress Cycling Aliquot the samples into sealed PCR tubes to prevent evaporation. Use a calibrated thermocycler to incubate both arms at 25°C, 37°C, and 60°C for 2, 4, and 24 hours.
Step 3: Quenching & Internal Standard Addition Causality Check: Hydrolysis continues at room temperature. You must quench the reaction immediately. Dilute the samples 1:100 in ice-cold Acetonitrile (4°C) containing 100 nM of a stable isotope-labeled internal standard (e.g., a deuterium-labeled analog). The cold organic solvent halts hydrolysis, and the internal standard corrects for matrix ionization suppression.
Step 4: Cold-Column LC-MS/MS Analysis Run the quenched samples using a chilled autosampler (4°C). Crucial Instrument Setting: Lower the ESI desolvation temperature to < 250°C. Validation Logic: If Arm A at 25°C shows >10% degradation (specifically a -64 Da mass shift), your mass spectrometer source is still too hot and is actively pyrolyzing the sulfone group[3]. If Arm A is intact but Arm B at 60°C shows degradation, you have confirmed true aqueous hydrolysis.
Diagnostic Workflow & Frequently Asked Questions (FAQs)
Figure 2: Decision tree for diagnosing thermal and solvent-induced degradation pathways.
Q: Why does my compound show a mass loss of 64 Da during LC-MS analysis, even when stored perfectly at -20°C?
A: A mass loss of exactly 64 Da corresponds to the extrusion of sulfur dioxide (SO2)[3]. If your storage conditions are pristine (anhydrous, cold), this is an analytical artifact known as in-source fragmentation. The benzylsulfonyl group is highly thermally labile. Lower your ESI desolvation temperature and capillary voltage, or switch to a softer ionization technique (like APCI at lower temperatures) to prevent the compound from degrading inside the mass spectrometer.
Q: I am running a Cellular Thermal Shift Assay (CETSA) at 55°C, and my target binding signal disappears. Is the compound degrading in the buffer?
A: Yes, it is highly likely. The 1,3-thiazol-2-yl moiety acts as an electron-withdrawing group, which activates the adjacent acetamide bond[2]. At temperatures above 50°C in aqueous biological buffers, this bond undergoes rapid hydrolysis, cleaving the molecule into 1,3-thiazol-2-amine and 2-(benzylsulfonyl)acetic acid. You must limit high-temperature incubation times to under 15 minutes, or evaluate target engagement using non-thermal methods like Surface Plasmon Resonance (SPR).
Q: My DMSO stock solution turned yellow and lost potency after a month on the bench. What happened?
A: DMSO is highly hygroscopic; it rapidly absorbs water from the atmosphere. Once water is introduced into the DMSO matrix at room temperature, it initiates the hydrolysis of the activated acetamide bond[2]. Furthermore, prolonged light and ambient heat exposure can cause mild oxidation of the thiazole ring. Always store stock solutions in strictly anhydrous DMSO under an argon blanket, and keep them at -80°C for long-term storage.
References
-
Acetamide degradation using nitrile hydratase- and amidase-producing microorganisms Source: PubMed (National Institutes of Health) URL:[Link]
-
N-(4-methoxyphenyl)-2-(2-thiazol-4-ylbenzimidazol-1-yl)acetamide (Compound C Profile) Source: PubChem (National Library of Medicine) URL:[Link]
-
A comprehensive study into the thermo-oxidative degradation of sulfur-based engineering plastics Source: ResearchGate URL:[Link]
Sources
- 1. N-(4-methoxyphenyl)-2-(2-thiazol-4-ylbenzimidazol-1-yl)acetamide | C19H16N4O2S | CID 6618978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Characterization of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison for the characterization of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide , with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the expected spectral features, compare them with plausible alternatives, and discuss complementary analytical techniques, all supported by experimental data and established principles.
The Central Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy stands as the gold standard for the structural analysis of organic molecules in solution. Its power lies in providing detailed information about the chemical environment, connectivity, and relative number of protons within a molecule. For a novel compound like 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide, ¹H NMR is indispensable for confirming its successful synthesis and purity.
The rationale behind relying on ¹H NMR is its ability to provide a unique fingerprint of the molecule. Each proton or group of equivalent protons resonates at a specific frequency, known as the chemical shift (δ), which is highly sensitive to the surrounding electronic environment. Electron-withdrawing groups, such as the sulfonyl (SO₂) and carbonyl (C=O) groups in our target molecule, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).[1][2][3] Conversely, electron-donating groups would shift signals to lower chemical shifts (upfield).
Deconstructing the ¹H NMR Spectrum of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide
To predict and interpret the ¹H NMR spectrum of the target molecule, we can dissect its structure into key functional fragments and analyze the expected chemical shifts based on known data for analogous compounds.
Figure 1. Structure of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide.
A detailed prediction of the ¹H NMR spectrum is presented below, with chemical shifts estimated based on analogous structures and the influence of adjacent functional groups. The spectrum is predicted for a standard deuterated solvent such as DMSO-d₆, which is commonly used for this class of compounds due to its excellent solubilizing properties.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| Thiazole H-4' & H-5' | 7.0 - 7.5 | Doublets | 1H each | The two protons on the thiazole ring are expected to appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the electron-withdrawing nature of the N-acetamide group. In similar N-(thiazol-2-yl)acetamide derivatives, these protons typically resonate in this region.[4][5] |
| Amide N-H | 10.0 - 12.0 | Singlet (broad) | 1H | The amide proton is expected to be significantly downfield due to the deshielding effects of the adjacent carbonyl group and the thiazole ring. Its signal is often broad due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. In many N-acylthiazole compounds, this proton appears at a high chemical shift.[6] |
| Benzyl Aromatic Protons | 7.2 - 7.5 | Multiplet | 5H | The five protons of the benzyl group's phenyl ring will resonate in the aromatic region. The exact pattern will be a complex multiplet due to coupling between the ortho, meta, and para protons. |
| Methylene Protons (SO₂-CH₂-Ph) | 4.5 - 5.0 | Singlet | 2H | These methylene protons are adjacent to the strongly electron-withdrawing sulfonyl group and the phenyl ring, leading to a significant downfield shift. In compounds with a benzylsulfonyl moiety, these protons typically appear as a singlet in this range. |
| Methylene Protons (CO-CH₂-SO₂) | 4.0 - 4.5 | Singlet | 2H | These methylene protons are situated between two strong electron-withdrawing groups: the carbonyl and the sulfonyl groups. This "activated" position results in a pronounced downfield shift. Their signal is expected to be a sharp singlet as there are no adjacent protons to couple with. |
Comparative Analysis with Alternative Structures
To underscore the diagnostic power of ¹H NMR, let's consider a plausible isomeric alternative that could arise during synthesis: N-(1,3-thiazol-2-yl)-2-(phenylmethanethiol)acetamide .
Figure 2. Comparison of expected ¹H NMR shifts for the target molecule and a potential isomer.
In this isomer, the sulfonyl group (SO₂) is replaced by a thioether (S). This seemingly minor change would lead to significant and easily distinguishable differences in the ¹H NMR spectrum:
-
Methylene Protons (S-CH₂-Ph): The methylene protons of the benzyl group would be shifted upfield to approximately 3.7 ppm, as the thioether is less electron-withdrawing than the sulfonyl group.
-
Methylene Protons (CO-CH₂-S): Similarly, the methylene protons adjacent to the carbonyl group would also experience an upfield shift to around 3.5 ppm.
This clear differentiation highlights the precision of ¹H NMR in confirming the correct oxidation state of the sulfur atom, a critical detail in the synthesis of such compounds.
Orthogonal Characterization Techniques: A Multi-faceted Approach
While ¹H NMR is a powerful primary tool, a comprehensive characterization relies on orthogonal methods to provide a complete analytical picture.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized compound.[7][8] A reversed-phase HPLC method, coupled with a UV detector, can effectively separate the target molecule from starting materials, byproducts, and the isomeric impurity discussed above. The difference in polarity between the sulfonyl and thioether compounds would result in distinct retention times, allowing for quantification of purity.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed structural information, connectivity, and relative proton count. | Definitive structural elucidation. | Lower sensitivity for trace impurities, can be complex to interpret.[8] |
| HPLC | Purity assessment, quantification. | High sensitivity for impurity detection, robust and reproducible.[9] | Indirect structural information, requires reference standards for identification.[8] |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern for structural clues. | High sensitivity, provides molecular formula with high-resolution MS. | Isomers may have identical molecular weights, fragmentation can be complex.[10][11] |
| FT-IR Spectroscopy | Presence of functional groups. | Quick and non-destructive, provides a functional group fingerprint.[12][13] | Does not provide detailed structural connectivity. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a molecular formula with a high degree of confidence. Furthermore, tandem mass spectrometry (MS/MS) can induce fragmentation of the molecule, and the resulting fragmentation pattern can offer valuable structural insights that are complementary to NMR data.[14] For 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide, characteristic fragments would be expected from the cleavage of the amide bond, the C-S bonds, and the loss of SO₂.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. For the target molecule, the FT-IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretch: around 3300 cm⁻¹
-
C=O stretch (amide): around 1680 cm⁻¹
-
S=O stretches (sulfonyl): two bands around 1350 cm⁻¹ and 1150 cm⁻¹
The presence and position of these bands provide corroborating evidence for the successful synthesis of the desired compound.
Experimental Protocol for ¹H NMR Characterization
The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide.
Figure 3. A typical workflow for ¹H NMR sample preparation and analysis.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the purified 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Tube Preparation:
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
3. Instrument Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
- Acquire the ¹H NMR spectrum using appropriate parameters (e.g., a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio).
4. Data Processing and Analysis:
- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
- Integrate the area under each signal to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.
Conclusion
The structural characterization of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide is most effectively and definitively achieved through ¹H NMR spectroscopy. By providing a detailed map of the proton environments within the molecule, ¹H NMR allows for unambiguous confirmation of the target structure and differentiation from potential isomers. When used in conjunction with orthogonal techniques such as HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and FT-IR for functional group identification, a comprehensive and robust analytical data package is generated, ensuring the scientific integrity of the research.
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Chemistry LibreTexts. (2020, May 30). 12.3: Chemical Shifts and Shielding. [Link]
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MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Link]
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WallaceWay Organic Chemistry. 12.04 1H NMR Chemical Shifts. [Link]
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Wiley. 1H NMR – Organic Compounds (Comprehensive) Part 2. [Link]
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Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]
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MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Link]
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ACD/Labs. NMR Prediction. [Link]
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International Journal of Pharmaceutical and Engineering Research. (2018, April 15). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. [Link]
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Chemaxon. (n.d.). NMR Predictor - Documentation. [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of heteroaryl containing sulfides via enaminone ligand assisted, copper-catalyzed CS coupling. [Link]
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Research and Reviews. (2013, March 29). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. [Link]
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NMRDB. (n.d.). Simulate and predict NMR spectra. [Link]
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SpectraBase. (n.d.). 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide. [Link]
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NMRDB. (n.d.). NMR Predict. [Link]
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Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]
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ScienceDirect. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
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University of Florida. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]
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ScienceDirect. (2012, November 1). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
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PMC. (n.d.). 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide. [Link]
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ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
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CORE. (2012, March 3). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
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Patsnap. (2025, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]
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ResearchGate. (n.d.). H.NMR Spectrum of Thiazole Amide Compound {2}. [Link]
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SciSpace. (n.d.). Synthesis of some n-(benzothiazol-2-yl)-2-(4h-(1,2,4)triazol -3- ylsulfanyl)acetamides and their antimicrobial activity. [Link]
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ResearchGate. (n.d.). The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). [Link]
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PubMed. (2014, August 15). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. [Link]
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Reproducibility of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide biological assays
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High-Purity Validation of Thiazolyl Acetamides: A Comparative Guide to Elemental Analysis (CHNS/O) Methodologies
Executive Summary
Thiazol-2-yl acetamide derivatives have emerged as highly potent scaffolds in medicinal chemistry, exhibiting profound biological activities ranging from urease inhibition to anti-cancer properties [2]. However, evaluating the true biological efficacy of these compounds requires absolute certainty regarding their purity and oxidation state.
This guide objectively compares the analytical validation of our target product, 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide , against its precursor alternative, 2-(benzylthio)-N-(1,3-thiazol-2-yl)acetamide . As a Senior Application Scientist, I will demonstrate why modern Dynamic Flash Combustion (Automated CHNS/O Analysis) outperforms traditional wet-chemistry methods, providing a self-validating protocol to ensure your synthesized products meet the strict
The Analytical Challenge: Sulfonyl vs. Thioether
When synthesizing 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide, the primary chemical transformation is the oxidation of the thioether precursor.
While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are excellent for proving structural connectivity, they possess critical blind spots. NMR cannot detect symmetric inorganic salts (e.g., residual sulfates from the oxidation step) and often struggles to accurately quantify residual water. HRMS only confirms the mass of the ionizable fraction. As highlighted by the Royal Society of Chemistry [1], Organic Elemental Microanalysis (CHNS/O) remains the ultimate arbiter of absolute purity.
For highly sulfonated, nitrogen-dense heterocycles, traditional Dumas titration methods often fail due to the formation of refractory non-volatile sulfates. To overcome this, we employ Dynamic Flash Combustion , which guarantees complete oxidative breakdown.
Self-Validating Experimental Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system. Every analytical run is bracketed by certified reference materials to eliminate instrumental drift.
Step 1: Instrument Calibration (The Self-Validating Standard)
We utilize Sulfanilamide (
Step 2: Ultra-Microbalance Weighing
Samples (1.0–2.0 mg) are weighed into tin capsules using an ultra-microbalance (
Step 3: Dynamic Flash Combustion
The tin capsule is dropped into a quartz reactor heated to
Step 4: Chromatographic Separation and Detection
The evolved gas mixture (
Workflow Visualization
Automated CHNS/O elemental analysis workflow and decision matrix for thiazolyl acetamides.
Experimental Data & Performance Comparison
The table below objectively compares the theoretical elemental composition against the experimental results obtained via Dynamic Flash Combustion. The universal standard for pharmaceutical purity dictates that experimental values must fall within an absolute difference (
| Compound | Formula | MW ( g/mol ) | Element | Theoretical (%) | Experimental (%) | Status | |
| Product: 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide | 296.37 | C | 48.63 | 48.51 | -0.12 | Pass | |
| H | 4.08 | 4.12 | +0.04 | Pass | |||
| N | 9.45 | 9.41 | -0.04 | Pass | |||
| S | 21.64 | 21.55 | -0.09 | Pass | |||
| Alternative: 2-(benzylthio)-N-(1,3-thiazol-2-yl)acetamide | 264.37 | C | 54.52 | 54.65 | +0.13 | Pass | |
| H | 4.58 | 4.61 | +0.03 | Pass | |||
| N | 10.60 | 10.52 | -0.08 | Pass | |||
| S | 24.26 | 24.10 | -0.16 | Pass |
Mechanistic Data Insights
The data confirms that the oxidation of the alternative thioether to the target sulfonyl product was complete and free of inorganic salt contamination. If the sample contained residual unreacted thioether, the experimental Carbon and Sulfur percentages for the Product would have skewed significantly higher than the theoretical 48.63% and 21.64%, respectively. The tight
Conclusion
For researchers developing 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide and related heterocycles, relying solely on NMR or HRMS is a critical vulnerability. By implementing Dynamic Flash Combustion calibrated with structurally analogous standards like Sulfanilamide, laboratories can establish a self-validating quality control system. This ensures that biological assay data is grounded in accurately characterized, highly pure chemical probes.
References
Comparative Potency of Thiazole vs. Oxazole Acetamide Derivatives: A Structural and Pharmacological Guide
As application scientists and drug discovery professionals, we frequently encounter the structural dilemma of choosing between a thiazole and an oxazole core when optimizing acetamide-based leads. While both are five-membered aromatic heterocycles, the bioisosteric substitution of sulfur for oxygen fundamentally alters the molecule's electronic distribution, lipophilicity, and target residence time.
This guide provides an objective, data-driven comparison of thiazole and oxazole acetamide derivatives, analyzing their physicochemical properties, comparative potency, and the experimental workflows required to validate them.
Mechanistic Rationale: The Bioisosteric Shift
The acetamide linker provides a flexible scaffold with distinct hydrogen-bond donor and acceptor sites. However, the terminal heterocycle dictates the overarching pharmacokinetics and binding affinity of the molecule.
-
The Thiazole Advantage (Sulfur): Sulfur possesses a larger van der Waals radius and lower electronegativity compared to oxygen. This results in higher polarizability and superior lipophilicity, with the thiazole scaffold exhibiting a typical clogP of ~0.49 and a pKa of 2.53[1]. Because of these properties, thiazole derivatives excel at penetrating cell membranes and forming robust dispersion forces within deep, hydrophobic binding pockets (such as those found in kinases and tubulin).
-
The Oxazole Advantage (Oxygen): Oxygen is highly electronegative, pulling electron density and making the oxazole ring a superior hydrogen-bond acceptor. However, this comes at the cost of lipophilicity (clogP ~-0.18) and basicity (pKa ~0.8)[1]. Oxazoles are highly effective when the target binding site requires rigid, polar interactions with specific amino acid residues.
Table 1: Physicochemical Properties Comparison
| Property | Thiazole Scaffold | Oxazole Scaffold | Pharmacological Implication |
| Heteroatom | Sulfur (S) | Oxygen (O) | S is more polarizable; O is more electronegative. |
| clogP | ~ 0.49 | ~ -0.18 | Thiazoles exhibit superior passive membrane permeability and lipophilic pocket binding[1]. |
| pKa | 2.53 | 0.8 | Thiazoles are slightly more basic, influencing physiological ionization and oral bioavailability[1]. |
| H-Bonding | Weak Acceptor | Strong Acceptor | Oxazoles form tighter interactions with polar residues in target binding sites. |
Quantitative Potency Analysis
When evaluating the comparative potency of these derivatives, in vitro data reveals distinct target preferences.
Anticancer Efficacy: Thiazole-2-acetamide derivatives have demonstrated remarkable potency as tubulin polymerization inhibitors. Recent evaluations show these compounds achieving IC50 values as low as 3.35 µM against HepG2 (liver cancer) cell lines, outperforming several standard reference drugs[2]. Interestingly, hybrid molecules that incorporate both oxazole and thiazole motifs have shown synergistic antiproliferative effects, with specific analogs achieving IC50 values of 6.41 µM against MCF-7 breast cancer cells while maintaining high selectivity indices[3].
Antimicrobial Efficacy: For antimicrobial targets, the choice between oxazole and thiazole can dictate species selectivity. While thiazoles generally offer broad-spectrum activity due to their enhanced membrane permeability, specific oxazole/pyrrole combinations have shown highly targeted efficacy against resilient pathogens like Pseudomonas aeruginosa[4].
Table 2: Comparative Anticancer Potency (Selected Examples)
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Thiazole-2-acetamide | HepG2 (Liver) | 3.35 ± 0.2 | [2] |
| Thiazole-2-acetamide | HCT-116 (Colon) | 5.32 ± 0.3 | [2] |
| Oxazole-Thiazole Hybrid | MCF-7 (Breast) | 6.41 ± 0.47 | [3] |
| Oxazole-Thiazole Hybrid | HT-29 (Colon) | 13.22 ± 0.16 | [3] |
Pathway & Workflow Visualizations
Structural and electronic influence of thiazole vs oxazole on target binding.
Parallel synthesis and screening workflow for acetamide derivatives.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow to ensure that comparative data between thiazoles and oxazoles is not skewed by synthetic impurities or assay artifacts.
Protocol A: Divergent Synthesis of Thiazole/Oxazole Acetamides
Causality: By utilizing a common 2-chloroacetamide intermediate, we establish a divergent synthetic route. This minimizes batch-to-batch variability and ensures that any observed differences in biological potency are strictly due to the bioisosteric replacement of the heterocycle.
-
Intermediate Preparation: React the parent amine with chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) and dichloromethane (DCM) at 0°C. Stir for 4 hours to yield the 2-chloroacetamide intermediate.
-
Divergent Cyclization:
-
For Thiazoles (Hantzsch Reaction): Reflux the 2-chloroacetamide intermediate with a substituted thioamide in absolute ethanol for 6–8 hours. The sulfur atom acts as the initial nucleophile, followed by cyclodehydration[4].
-
For Oxazoles (Robinson-Gabriel Type): React the intermediate with a substituted urea or amide under dehydrating conditions (e.g., using POCl₃ or concentrated H₂SO₄) at elevated temperatures (90°C) to force the cyclodehydration of the acylamino ketone[4].
-
-
Validation & Purification: Monitor reaction completion via TLC. Purify crude products using silica gel column chromatography (Hexane:Ethyl Acetate gradients). Validate structural integrity using ¹H-NMR and ¹³C-NMR to confirm the absence of uncyclized intermediates before proceeding to biological assays.
Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)
Causality: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. Because this reduction only occurs in metabolically active cells, it provides a direct, self-validating readout of cell viability that correlates with the antiproliferative potency of the synthesized acetamides.
-
Cell Seeding: Seed target cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. -
Compound Treatment: Prepare serial dilutions of the thiazole and oxazole acetamide derivatives in DMSO (ensure final DMSO concentration in wells is <0.1% to prevent vehicle toxicity). Treat the cells for 48 hours. Include a known drug (e.g., Combretastatin A-4) as a positive control and 0.1% DMSO as a negative vehicle control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
-
Solubilization & Readout: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
References
1.[3] Title: Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity Source: Arabian Journal of Chemistry URL: 2.[4] Title: Synthesis and Antimicrobial Activity of Azole Derivatives Source: J-Stage URL: 3.[1] Title: An overview of the synthesis, therapeutic potential and patents of thiazole derivatives Source: ScienceScholar URL: 4.[2] Title: Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors Source: ACS Publications URL:
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Antimicrobial Activity of Azole Derivatives [jstage.jst.go.jp]
Spectroscopic Identification and Structural Validation of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide: A Comparative Guide
Introduction & Analytical Strategy
The compound 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide is a highly functionalized scaffold of significant interest in drug development, particularly for its potential as an antimicrobial and antifungal agent[1]. Structurally, it features a thiazole ring, an acetamide linker, and a benzylsulfonyl (-SO
During synthesis and quality control, the critical analytical challenge is distinguishing this fully oxidized sulfone target from its unoxidized precursor, 2-(benzylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide (the sulfide analog), and from structural isosteres such as 2-(benzylsulfonyl)-N-(pyridin-2-yl)acetamide (the pyridine analog).
As an application scientist, relying on a single spectroscopic method is insufficient for rigorous validation. This guide establishes a self-validating, multi-modal analytical workflow (NMR, FT-IR, and HRMS) to definitively confirm the structure, explaining the physical causality behind each observed spectral shift.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most granular view of the molecule's electronic environment. The oxidation state of the sulfur atom and the nature of the heterocycle dictate profound, predictable chemical shifts.
-
The Heterocyclic Amide NH: In DMSO-d
, the thiazole NH proton of the target compound is highly deshielded, typically resonating as a broad singlet ppm[2]. This extreme downfield shift is caused by the strong electron-withdrawing nature of the thiazole ring coupled with intense intermolecular hydrogen bonding[3]. In contrast, substituting the thiazole for a pyridine ring (Alternative B) reduces this deshielding effect, shifting the NH signal upfield to ppm[4]. -
The Methylene Protons (CH
): The strongly electron-withdrawing sulfonyl group (-SO -) exerts a powerful inductive effect compared to a standard thioether (-S-). In the target sulfone, both the benzyl CH and the acetamide CH are heavily deshielded, appearing at ppm and ppm, respectively. In the sulfide precursor (Alternative A), these protons are significantly more shielded, resonating upfield at ppm and ppm[5].
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR serves as the definitive, rapid-screening tool for confirming the oxidation of the sulfur linker.
-
Sulfone vs. Sulfide: The target compound exhibits two intense, characteristic bands corresponding to the asymmetric and symmetric stretching vibrations of the SO
group at approximately 1310–1340 cm⁻¹ and 1115–1176 cm⁻¹, respectively[6][7]. The complete absence of these bands immediately flags the sample as the unoxidized sulfide precursor[5]. -
Amide Linker: All analogs share a strong Amide I (C=O) stretch around 1670–1695 cm⁻¹. However, the N-H stretch in the target thiazole compound is characteristically sharp at
cm⁻¹, differentiating it from broader amine impurities[1][2].
High-Resolution Mass Spectrometry (HRMS)
HRMS provides absolute confirmation of the atomic composition. The target sulfone (C
Quantitative Data Summaries
Table 1:
| Structural Feature | Target (Thiazole Sulfone) | Alternative A (Thiazole Sulfide) | Alternative B (Pyridine Sulfone) |
| Amide NH ( | |||
| Benzyl CH | |||
| Acetamide CH | |||
| Heterocycle ( | |||
| Amide C=O ( | |||
| S-adjacent C ( |
Table 2: Key FT-IR Vibrational Frequencies
| Vibrational Mode | Target (Thiazole Sulfone) | Alternative A (Thiazole Sulfide) | Alternative B (Pyridine Sulfone) |
| N-H Stretch | |||
| C=O Stretch (Amide I) | |||
| SO | Absent | ||
| SO | Absent |
Self-Validating Experimental Protocols
Protocol A: NMR Acquisition & Internal Validation
-
Solvent Selection & Preparation: Weigh 10–15 mg of the synthesized compound and dissolve completely in 0.6 mL of anhydrous DMSO-d
.-
Causality: Thiazolyl acetamides exhibit poor solubility in non-polar solvents like CDCl
. Furthermore, DMSO-d prevents the rapid exchange of the amide NH proton with ambient moisture, allowing its critical observation ppm.
-
-
Acquisition: Acquire
H NMR at 400 MHz (16 scans) and C NMR at 100 MHz (1024 scans) at 298 K. Ensure Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). -
Self-Validation Check: Integrate the aromatic multiplet (
ppm). Set this to exactly 5.00 (representing the benzyl ring). The two distinct methylene singlets must subsequently integrate to 2.00 each. Any deviation indicates incomplete oxidation or cleavage of the linker.
Protocol B: FT-IR Solid-State Analysis
-
Preparation: Analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.
-
Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that can obscure the critical, sharp N-H stretch of the acetamide at 3250 cm⁻¹.
-
-
Acquisition: Apply consistent pressure to the anvil. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 co-added scans).
-
Self-Validation Check: Immediately inspect the 1350–1100 cm⁻¹ region. If the twin SO
peaks are missing, abort further analysis; the sample is the unoxidized sulfide.
Protocol C: HRMS (ESI+)
-
Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency and yield of the [M+H]⁺ adduct in positive Electrospray Ionization (ESI+).
-
-
Acquisition & Validation: Inject into a Time-of-Flight (TOF) mass spectrometer. Extract the ion chromatogram for m/z 297.036 (
ppm mass error).
Analytical Decision Workflow
Logical workflow for the spectroscopic differentiation of thiazolyl acetamide derivatives.
References
-
Gewald, K. et al. "Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides." Molecules, 2006.
-
Saeed, A. et al. "Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities." Molecules, 2016.
-
Al-Karmalawy, A. A. et al. "Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors." BMC Chemistry, 2024.
-
El-Gaby, M. S. A. et al. "A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties." RSC Advances, 2023.
-
Gündüz, M. et al. "Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.
-
Jabeen, M. et al. "Synthesis of biologically active sulfonamide-based indole analogs: a review." Molecular Diversity, 2023.
-
Gómez-Cortés, J. C. et al. "SYNTHESIS OF 4-BENZYLSULFANYL AND 4-BENZYLSULFONYL CHALCONES. BIOLOGICAL EVALUATION AS ANTIMALARIAL AGENTS." Farmacia, 2022.
Sources
- 1. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. d-nb.info [d-nb.info]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
